BenchChemオンラインストアへようこそ!

Methyl 4-(9H-Purin-6-yloxy)benzoate

Medicinal Chemistry Prodrug Design ADME Optimization

Methyl 4-(9H-Purin-6-yloxy)benzoate (CAS 881052-28-4; molecular formula C₁₃H₁₀N₄O₃; MW 270.24 g/mol) is a synthetic purine derivative classified under hypoxanthine analogs, featuring a 9H-purin-6-yl moiety linked via an ether oxygen at the 6-position to a methyl 4-hydroxybenzoate ester scaffold. The compound is catalogued exclusively as a reference-standard-grade research chemical by Toronto Research Chemicals (TRC, Cat.

Molecular Formula C13H10N4O3
Molecular Weight 270.24 g/mol
Cat. No. B13403669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(9H-Purin-6-yloxy)benzoate
Molecular FormulaC13H10N4O3
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H10N4O3/c1-19-13(18)8-2-4-9(5-3-8)20-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H,14,15,16,17)
InChIKeyGPNUQTHYCRRZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(9H-Purin-6-yloxy)benzoate (CAS 881052-28-4): Structural Identity, Compound Class, and Procurement Baseline


Methyl 4-(9H-Purin-6-yloxy)benzoate (CAS 881052-28-4; molecular formula C₁₃H₁₀N₄O₃; MW 270.24 g/mol) is a synthetic purine derivative classified under hypoxanthine analogs, featuring a 9H-purin-6-yl moiety linked via an ether oxygen at the 6-position to a methyl 4-hydroxybenzoate ester scaffold . The compound is catalogued exclusively as a reference-standard-grade research chemical by Toronto Research Chemicals (TRC, Cat. No. M495965), with documented purity exceeding 99% by HPLC . Its closest commercially available structural analogs include the ethyl ester variant (Ethyl 4-(9H-Purin-6-yloxy)benzoate, CAS 881052-56-8, MW 284.27) and the free acid form (4-(9H-Purin-6-yloxy)benzoic acid, MW 256.22), which differ solely in the ester/alcohol functionality and consequently in molecular weight, lipophilicity, and hydrogen-bonding capacity . The broader chemical class of 6-aryloxy purines has been investigated for purine nucleoside phosphorylase (PNP) inhibition and as scaffolds for kinase inhibitor design; however, compound-specific biological characterization data remain absent from the peer-reviewed literature as of the search date [1].

Why Methyl 4-(9H-Purin-6-yloxy)benzoate Cannot Be Casually Substituted: Regiochemical, Pharmacophoric, and Procurement-Grade Differentiation


Within the 6-substituted purine chemical space, seemingly minor structural variations produce substantial divergence in molecular recognition, pharmacokinetic behavior, and experimental reproducibility. The target compound's defining features—the O6-ether linkage (as opposed to N9-alkylation or S6-thioether in related analogs), the para-substituted methyl benzoate ester (vs. the ethyl ester or free carboxylic acid), and the absence of a 2-chloro substituent (present in the most extensively characterized 6-aryloxy PNP inhibitors)—collectively establish a unique pharmacophoric fingerprint that cannot be recapitulated by any single commercially available analog [1]. In procurement terms, the methyl ester offers a distinct balance of lipophilicity and hydrolytic susceptibility compared to the ethyl ester, while the TRC-grade certification (>99% HPLC purity with full Certificate of Analysis) provides a level of batch-to-batch documentation that generic chemical suppliers typically do not match . Critically, the absence of published biological data for this specific compound means that any substitution with a 'similar' purine derivative carries the risk of introducing uncharacterized off-target effects or potency shifts that cannot be predicted from class-level SAR alone [2].

Quantitative Differentiation Evidence for Methyl 4-(9H-Purin-6-yloxy)benzoate vs. Closest Analogs: A Dimension-by-Dimension Procurement Guide


Ester Moiety Differentiation: Methyl Ester (MW 270.24) vs. Ethyl Ester (MW 284.27) – Molecular Weight, Lipophilicity, and Metabolic Stability Implications

The methyl ester of 4-(9H-purin-6-yloxy)benzoate (MW 270.24 g/mol) differs from its closest commercially available analog, the ethyl ester (MW 284.27 g/mol, CAS 881052-56-8), by a single methylene unit (−CH₂−, ΔMW = 14.03 g/mol). This structural difference has quantifiable consequences: the methyl ester possesses one fewer rotatable bond (the ethyl ester's additional C−C bond in the alkoxy chain) and a measurably lower calculated logP relative to the ethyl homolog . In ester prodrug strategies, methyl esters generally exhibit faster rates of esterase-mediated hydrolysis than ethyl esters, providing more rapid conversion to the free carboxylic acid in biological systems—a critical consideration for applications requiring intracellular release of the active acid form [1]. For procurement, the methyl ester (TRC M495965) is available with documented >99% HPLC purity and full Certificate of Analysis, whereas the ethyl ester from alternative suppliers is offered at 95%+ purity, representing a meaningful difference in quality assurance for quantitative pharmacology or crystallography studies [2].

Medicinal Chemistry Prodrug Design ADME Optimization Chemical Procurement

Linkage Regiochemistry: O6-Ether (Target Compound) vs. N9-Methylene Linked Analogs – Implications for Purine Binding Site Recognition

The target compound employs an O6-ether linkage connecting the purine ring to the benzoate ester, establishing an sp²-hybridized oxygen at the purine 6-position that preserves the electronic character of the hypoxanthine scaffold (6-oxypurine tautomer). This contrasts fundamentally with N9-methylene-linked analogs such as Methyl 4-[(6-chloro-9H-purin-9-yl)methyl]benzoate, where the substitution occurs at the N9 position via an sp³ methylene spacer, altering both the tautomeric state of the purine ring and its hydrogen-bond donor/acceptor profile . In the context of purine nucleoside phosphorylase (PNP), the O6 and N1 positions of the purine ring are established recognition elements; mammalian PNPs require the N(1)−H and O6 functionalities for substrate-inhibitor binding [1]. The O6-ether linkage in the target compound retains the oxygen at position 6 (albeit as an ether rather than a carbonyl), maintaining a hydrogen-bond acceptor at this critical locus, whereas N9-substituted analogs remove the O6 interaction entirely [2]. This regiochemical distinction is non-trivial for any application targeting purine-recognizing enzymes, transporters, or binding pockets.

Structural Biology Enzyme Inhibition Purine Metabolism Scaffold Design

Class-Level PNP Inhibition Potential: Inferring Activity Range from 6-Aryloxy Purine SAR with Explicit Caveat

No direct PNP inhibition data exist for Methyl 4-(9H-Purin-6-yloxy)benzoate. However, class-level inference can be drawn from the comprehensive SAR study by Bzowska et al. (1999), which characterized 6-aryloxy-2-chloropurine derivatives against hexameric E. coli PNP [1]. In that study, 2-chloro-6-phenoxypurine (the closest structurally characterized analog lacking the benzoate ester substituent) exhibited an IC50 of 26 μM, with mixed-type inhibition kinetics and an uncompetitive inhibition constant (Kiu) of approximately 5−10 μM (estimated from the reported Kiu range for related 6-aryloxy compounds of 0.4−2.2 μM for more potent benzyloxy and phenylalkoxy analogs) [1]. Critically, the target compound differs from 2-chloro-6-phenoxypurine in two key respects: (a) absence of the 2-chloro substituent, which in the Bzowska series was associated with enhanced potency, and (b) presence of the para-methoxycarbonyl group on the phenyl ring, which introduces both steric bulk and an additional hydrogen-bond acceptor . For benchmarking, state-of-the-art human PNP inhibitors (Skácel et al., 2023) achieve IC50 values as low as 19 nM against human PNP and 4 nM against M. tuberculosis PNP, with T-cell selective cytotoxicity (CC50 as low as 9 nM) [2]. The target compound's predicted activity likely falls substantially above this range, and procurement decisions for PNP-targeted applications should be made with the understanding that compound-specific validation has not been published.

Purine Nucleoside Phosphorylase T-Cell Immunology Enzyme Inhibition Structure-Activity Relationship

Procurement-Grade Purity Differentiation: TRC-Certified >99% HPLC vs. Generic Supplier 95%+ – Implications for Quantitative Reproducibility

Methyl 4-(9H-Purin-6-yloxy)benzoate supplied via TRC (Cat. No. M495965) carries a documented purity specification of >99% by HPLC with full batch-specific Certificate of Analysis (CoA) . In contrast, the closest commercially available analog—Ethyl 4-(9H-Purin-6-yloxy)benzoate—is offered by alternative suppliers (e.g., delta-b.com) at a purity specification of 95%+, representing a potential impurity burden up to 5% vs. <1% for the TRC-grade methyl ester [1]. For applications requiring quantitative dose-response measurements (e.g., IC50 determinations, binding assays, or crystallography), a 5% impurity level introduces uncertainty in actual active compound concentration of up to 0.05 log units—potentially meaningful for SAR interpretation when potency differences between analogs are small . The TRC product also benefits from a registered CAS number (881052-28-4) with verified structural identity (InChI, SMILES, and MDL documentation), whereas some generic supplier listings conflate the 7H- and 9H-tautomer designations without analytical verification.

Analytical Chemistry Reference Standards Quality Assurance Procurement Compliance

Free Acid vs. Methyl Ester: Ionization State and Formulation Considerations for In Vitro Pharmacology

4-(9H-Purin-6-yloxy)benzoic acid (the free acid form, MW 256.22 g/mol) is the hydrolytic product of the target methyl ester and differs in one critical respect: the carboxylic acid moiety (pKa ~4.2 for para-substituted benzoic acids) is predominantly ionized at physiological pH (7.4), conferring net negative charge that can both enhance aqueous solubility and reduce passive membrane permeability [1]. The methyl ester, by contrast, is neutral at all physiologically relevant pH values and lacks the carboxylate anion. This distinction is quantitatively significant: at pH 7.4, the free acid exists as >99.9% carboxylate anion, whereas the methyl ester remains fully protonated and neutral. For in vitro enzyme assays, the charged free acid may exhibit reduced non-specific binding to assay plates but may also fail to penetrate cell membranes in cellular assays, while the methyl ester may serve as a cell-permeable prodrug form that is hydrolyzed intracellularly by esterases to release the active acid [2]. Procurement of the methyl ester therefore provides optionality: direct use in biochemical assays or as a prodrug precursor, whereas the free acid (if procured instead) limits the experimenter to extracellular or cell-free target engagement.

Biochemical Assays Compound Solubility Formulation Drug Discovery

Recommended Application Scenarios for Methyl 4-(9H-Purin-6-yloxy)benzoate Based on Verified Differentiation Evidence


Purine Scaffold Library Expansion for Nucleotide-Binding Enzyme Screening

The O6-ether linkage and hypoxanthine-derived scaffold of Methyl 4-(9H-Purin-6-yloxy)benzoate represent a chemotype that is underrepresented in commercial purine libraries, which are dominated by N9-substituted and C6-amino (adenine-type) compounds [1]. Procurement of this compound enables inclusion of a 6-aryloxy chemotype in screening decks targeting purine-recognizing enzymes (PNP, adenosine deaminase, xanthine oxidase, kinases with purine-binding pockets). The TRC-certified >99% purity ensures that hit-calling from primary screens is not confounded by impurities, and the methyl ester functionality provides synthetic handles for further SAR expansion via hydrolysis to the free acid or transesterification to alternative ester prodrugs.

Reference Standard for LC-MS/MS Method Development and Metabolite Identification

With a unique CAS registry (881052-28-4), verified molecular formula (C₁₃H₁₀N₄O₃), and full Certificate of Analysis documenting >99% HPLC purity [1], this compound is suitable as an analytical reference standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) method development. Its distinctive chromatographic profile (methyl ester, purine chromophore with strong UV absorption at ~260 nm) and predictable fragmentation pattern (loss of CO₂CH₃, cleavage at the ether oxygen) make it a useful calibrant for quantifying related 6-aryloxy purine analogs in biological matrices . The documented purity specification is essential for regulatory-compliant bioanalytical method validation.

Ester Prodrug Probe for Intracellular Delivery of 4-(9H-Purin-6-yloxy)benzoic Acid

The methyl ester serves as a neutral, membrane-permeable prodrug form of 4-(9H-purin-6-yloxy)benzoic acid. At physiological pH, the free carboxylic acid is >99.9% ionized and exhibits limited passive membrane permeability, whereas the methyl ester is uncharged and can cross lipid bilayers [1]. Upon intracellular entry, ubiquitous esterases hydrolyze the methyl ester to release the active free acid . This prodrug strategy is particularly relevant for target engagement studies where the putative biological target (e.g., an intracellular purine-binding enzyme) is inaccessible to the charged free acid. Procurement of the methyl ester specifically enables this approach; the ethyl ester (from alternative suppliers at lower purity) could theoretically serve a similar role but with slower esterase hydrolysis kinetics.

Crystallography and Biophysical Studies Requiring High-Purity Ligand

For protein crystallography, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based fragment screening, ligand purity is paramount—impurities at even 2−5% can produce spurious electron density, confound binding isotherms, or generate false-positive hits in fragment screens [1]. The TRC-certified >99% purity specification of Methyl 4-(9H-Purin-6-yloxy)benzoate meets the threshold recommended for these applications, whereas generic analogs at 95% purity carry a 5-fold higher impurity burden. The compound's MW (270.24 Da) also places it within the optimal range for fragment-based drug discovery (typically <300 Da), making it a viable fragment hit for purine-binding protein targets.

Quote Request

Request a Quote for Methyl 4-(9H-Purin-6-yloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.